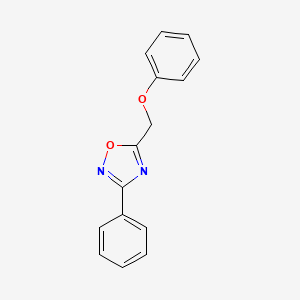![molecular formula C22H18N2O4S B11610578 4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide](/img/structure/B11610578.png)
4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide moiety attached to a pyrrole ring, which is further substituted with a 1,3-dioxoindene group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 1,3-Dioxoindene Group: The 1,3-dioxoindene group can be introduced through a Knoevenagel condensation reaction between an indene-1,3-dione and an aldehyde.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the pyrrole ring with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid
- 4-({2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}methyl)benzoic acid
Uniqueness
4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N2O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H18N2O4S/c1-13-11-15(12-20-21(25)18-5-3-4-6-19(18)22(20)26)14(2)24(13)16-7-9-17(10-8-16)29(23,27)28/h3-12H,1-2H3,(H2,23,27,28) |
InChI Key |
QLIIKCMWWXMVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11610495.png)
![{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11610499.png)

![4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11610516.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610526.png)
![(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11610532.png)
![N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B11610533.png)
![dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate](/img/structure/B11610537.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610544.png)
![(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610545.png)

![ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate](/img/structure/B11610553.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11610569.png)
![(7Z)-7-(2-hydroxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610589.png)
